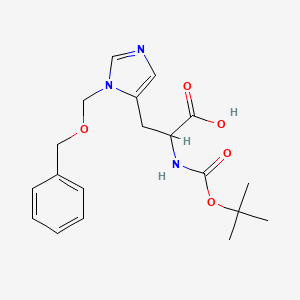
Desethylcarbodenafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desethylcarbodenafil is a synthetic analogue of sildenafil, a well-known phosphodiesterase-5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction. This compound has been identified as an adulterant in various herbal supplements marketed for sexual enhancement . It is not approved for medical use and has been associated with adverse health effects .
Vorbereitungsmethoden
The synthesis of desethylcarbodenafil involves several steps, including the formation of the pyrazolo[4,3-d]pyrimidin-7-one core structure. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and identification .
Analyse Chemischer Reaktionen
Desethylcarbodenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy metabolites.
Reduction: Reduction reactions can modify the nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Desethylcarbodenafil has been primarily studied for its pharmacological effects as a PDE-5 inhibitor. Its applications in scientific research include:
Chemistry: Used as a reference standard in analytical chemistry for the detection of adulterants in herbal supplements.
Biology: Studied for its effects on cellular signaling pathways involving cyclic GMP (cGMP).
Medicine: Investigated for its potential therapeutic effects and toxicological profile.
Industry: Utilized in the development of analytical methods for quality control in the pharmaceutical industry.
Wirkmechanismus
Desethylcarbodenafil exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5), which is responsible for the breakdown of cyclic GMP (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis . This mechanism is similar to that of sildenafil, but this compound has not been approved for medical use due to safety concerns .
Vergleich Mit ähnlichen Verbindungen
Desethylcarbodenafil is structurally similar to other PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. it is unique in its specific chemical modifications, which include the presence of an ethoxy group and a piperazine moiety . These modifications can affect its pharmacokinetic and pharmacodynamic properties.
Similar Compounds
Sildenafil: The parent compound, widely used for erectile dysfunction.
Vardenafil: Another PDE-5 inhibitor with a similar mechanism of action.
Tadalafil: Known for its longer half-life and used for both erectile dysfunction and pulmonary arterial hypertension.
This compound’s uniqueness lies in its specific structural modifications, which have been designed to enhance its potency and selectivity as a PDE-5 inhibitor .
Eigenschaften
Molekularformel |
C22H28N6O3 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H28N6O3/c1-4-6-16-18-19(27(3)26-16)21(29)25-20(24-18)15-13-14(7-8-17(15)31-5-2)22(30)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,29) |
InChI-Schlüssel |
MDNUMRVVLPWAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCNCC4)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[14C]Warfarin](/img/structure/B13387797.png)

![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)



![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)
![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)



